2-Bromo-3-phenyl-1-(trimethylsilyl)propan-1-one
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Overview
Description
2-Bromo-3-phenyl-1-(trimethylsilyl)propan-1-one is an organic compound that features a bromine atom, a phenyl group, and a trimethylsilyl group attached to a propanone backbone. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-phenyl-1-(trimethylsilyl)propan-1-one typically involves the bromination of 3-phenyl-1-(trimethylsilyl)propan-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental regulations are met.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-phenyl-1-(trimethylsilyl)propan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The phenyl group can be oxidized to form phenolic compounds under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution: Formation of 3-phenyl-1-(trimethylsilyl)propan-1-amine.
Reduction: Formation of 2-bromo-3-phenyl-1-(trimethylsilyl)propan-1-ol.
Oxidation: Formation of this compound with a phenolic group.
Scientific Research Applications
2-Bromo-3-phenyl-1-(trimethylsilyl)propan-1-one is used in various scientific research applications:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-phenyl-1-(trimethylsilyl)propan-1-one involves its reactivity due to the presence of the bromine atom and the trimethylsilyl group. The bromine atom can participate in nucleophilic substitution reactions, while the trimethylsilyl group can act as a protecting group for hydroxyl functionalities during synthesis .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-(trimethylsilyl)-1-propyne: Used as a propargylating agent and in the preparation of tetrahydroisoquinoline-3-carboxylic acid derivatives.
2-Bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)propane-1,3-dione: Used in the synthesis of complex organic molecules.
Uniqueness
2-Bromo-3-phenyl-1-(trimethylsilyl)propan-1-one is unique due to its combination of a bromine atom, a phenyl group, and a trimethylsilyl group, which provides distinct reactivity and versatility in organic synthesis.
Properties
CAS No. |
61157-33-3 |
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Molecular Formula |
C12H17BrOSi |
Molecular Weight |
285.25 g/mol |
IUPAC Name |
2-bromo-3-phenyl-1-trimethylsilylpropan-1-one |
InChI |
InChI=1S/C12H17BrOSi/c1-15(2,3)12(14)11(13)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
InChI Key |
QCBZUWKFDAXBPI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=O)C(CC1=CC=CC=C1)Br |
Origin of Product |
United States |
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